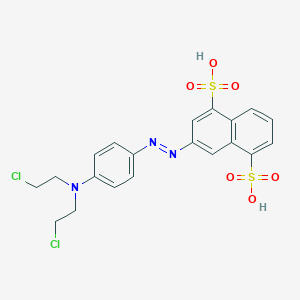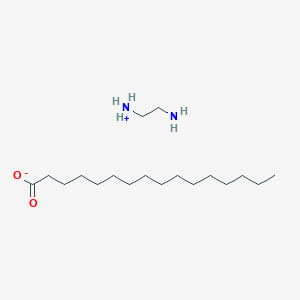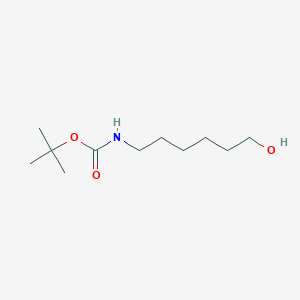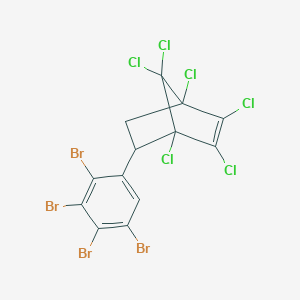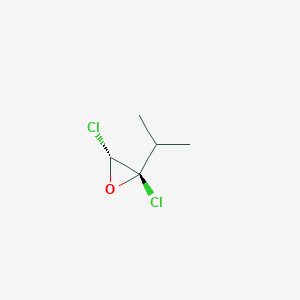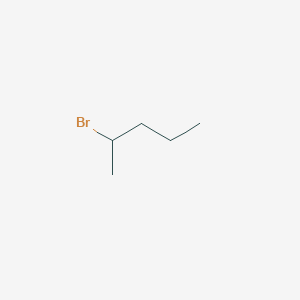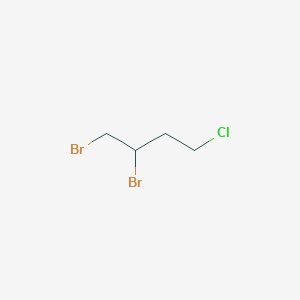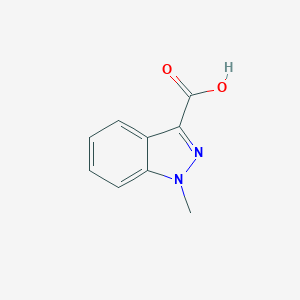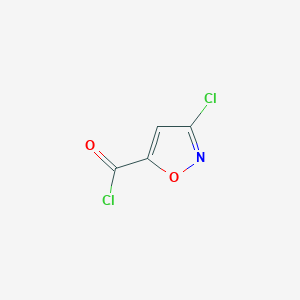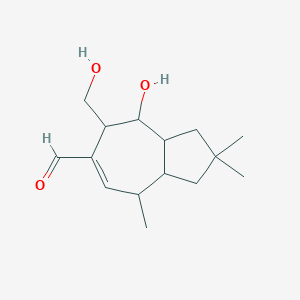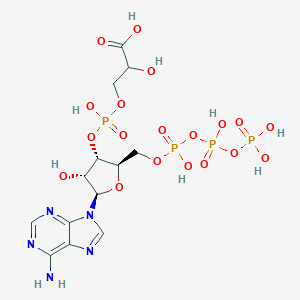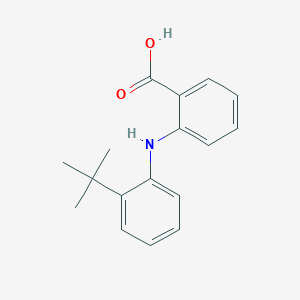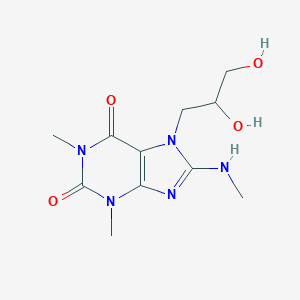
7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline
Overview
Description
7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline, also known as Dyphylline, is a theophylline derivative used as a bronchodilator . It aids in better airflow through the lungs and reduces the symptoms of chronic lung disorders such as asthma and bronchitis .
Synthesis Analysis
Dyphylline was synthesized in 1946 . The presence of the hydrophilic dihydroxypropyl group overcomes the disadvantage of low solubility which exists for theophylline .Molecular Structure Analysis
The molecular formula of Dyphylline is C10H14N4O4 . The InChI Key is KSCFJBIXMNOVSH-UHFFFAOYNA-N . The SMILES string is CN1C2=C(N(CC(O)CO)C=N2)C(=O)N©C1=O .Physical And Chemical Properties Analysis
Dyphylline is a white powder . Its melting point is between 160°C to 165°C . It has a titration with HClO4 >=98.5% (On dried substance) and a loss on drying =<0.5% (1 g, 105°C) .Scientific Research Applications
Antibacterial Agents
Research on pyridonecarboxylic acids has revealed the synthesis and antibacterial activity of compounds with amino- and/or hydroxy-substituted cyclic amino groups, showcasing the potential of such functionalities in developing new antibacterial agents (Egawa et al., 1984).
Alzheimer's Disease Treatment
Studies on 4-amino-2,3-polymethylenequinoline hybrids with butylated hydroxytoluene have demonstrated their potential as multifunctional agents for Alzheimer's disease treatment, highlighting the role of specific chemical groups in therapeutic applications (Makhaeva et al., 2020).
Biochemical Applications
Research into S-adenosylmethionine (SAM) has explored its use as a source of various functional groups in biochemical synthesis, illustrating the versatility of compounds with multiple functional groups in biological processes (Fontecave et al., 2004).
Fluorescent Probes for Lipopolysaccharides
A novel fluorescent compound based on coumarin derivatives has been developed as a probe for detecting lipopolysaccharides, showcasing the utility of specific chemical modifications in sensor and probe design (Yang et al., 2016).
Safety And Hazards
Dyphylline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . In case of contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . If swallowed, call a poison center or doctor/physician if you feel unwell .
properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(methylamino)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4/c1-12-10-13-8-7(16(10)4-6(18)5-17)9(19)15(3)11(20)14(8)2/h6,17-18H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYJXCVNFNAIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911953 | |
| Record name | 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(methylimino)-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline | |
CAS RN |
111038-26-7 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(methylimino)-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



